rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate: is a complex organic compound with the molecular formula C11H20N2O3 It is a derivative of hexahydro-1H-furo[3,4-b]pyrrole, featuring an amino group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furo[3,4-b]pyrrole Core: This step involves the cyclization of a suitable precursor to form the hexahydro-1H-furo[3,4-b]pyrrole core.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furo[3,4-b]pyrrole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rel-1,1-Dimethylethyl (3R,3aS,6aR)-3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
- (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Uniqueness
rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
DPIYNHZJLANOBC-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.